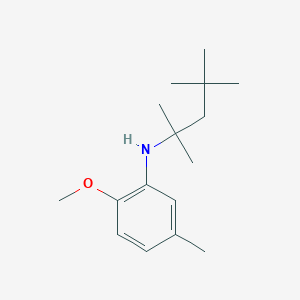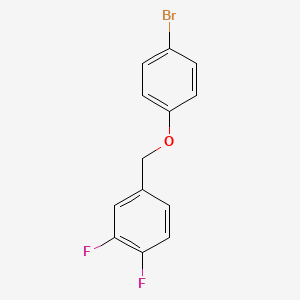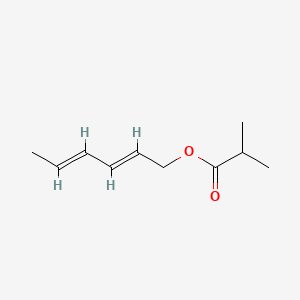
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, an iodine atom at the 5-position, and a methyl group at the 3-position of the pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine typically involves a multi-step process. One common method starts with the commercially available 2-amino-3-methylpyridine. The amino group is first protected using tert-butylcarbonyl anhydride to form the Boc-protected intermediate. This intermediate is then subjected to iodination using reagents such as iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (CF3CO2Ag) to introduce the iodine atom at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable iodination reactions and the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Deprotection Reactions: The primary amine derivative is formed.
Coupling Reactions: Various biaryl or heteroaryl compounds are formed.
Applications De Recherche Scientifique
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine depends on its specific application. In general, the Boc protecting group provides stability to the amino group during synthetic transformations. The iodine atom can act as a leaving group in substitution reactions, facilitating the introduction of various functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the pyridine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butoxycarbonylamino)pyridine: Lacks the iodine and methyl substituents.
2-(Tert-butoxycarbonylamino)-3-methylpyridine: Lacks the iodine substituent.
2-(N-tert-butoxycarbonylamino)-3-methylpyridine: Similar structure but different substitution pattern.
Uniqueness
2-(Tert-butoxycarbonylamino)-5-iodo-3-methylpyridine is unique due to the presence of both the Boc protecting group and the iodine atom, which provide distinct reactivity and synthetic utility. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
1065483-56-8 |
|---|---|
Formule moléculaire |
C11H15IN2O2 |
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
tert-butyl N-(5-iodo-3-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15IN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Clé InChI |
FHYQGTNIXKGNCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)
![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)
![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)



![4-hydroxy-6-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051211.png)

![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051216.png)



![7-[(2Z)-3-Chloro-2-butenyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051236.png)

